molecular formula C6H9BF3KO2 B2957874 Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide CAS No. 1613220-84-0

Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide

Cat. No.: B2957874
CAS No.: 1613220-84-0
M. Wt: 220.04 g/mol
InChI Key: NRHPDVGKTYUQNC-UYXJWNHNSA-N
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Description

Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide is a chiral organoboron compound characterized by a cyclopropane ring substituted with an ethoxycarbonyl group and a trifluoroborate anion stabilized by a potassium counterion. The stereochemistry (1S,2R) confers specificity in reactions, making it valuable in asymmetric synthesis and cross-coupling applications.

The ethoxycarbonyl group enhances solubility in polar organic solvents, while the cyclopropane ring introduces steric constraints that influence reactivity. This compound is likely employed in Suzuki-Miyaura cross-coupling reactions, analogous to simpler potassium cyclopropyltrifluoroborates .

Properties

CAS No.

1613220-84-0

Molecular Formula

C6H9BF3KO2

Molecular Weight

220.04 g/mol

IUPAC Name

potassium;[(1R,2S)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide

InChI

InChI=1S/C6H9BF3O2.K/c1-2-12-6(11)4-3-5(4)7(8,9)10;/h4-5H,2-3H2,1H3;/q-1;+1/t4-,5+;/m0./s1

InChI Key

NRHPDVGKTYUQNC-UYXJWNHNSA-N

SMILES

[B-](C1CC1C(=O)OCC)(F)(F)F.[K+]

Isomeric SMILES

[B-]([C@@H]1C[C@@H]1C(=O)OCC)(F)(F)F.[K+]

Canonical SMILES

[B-](C1CC1C(=O)OCC)(F)(F)F.[K+]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide typically involves the reaction of ethyl cyclopropyl carboxylate with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the cyclopropyl carboxylate, followed by its reaction with boronic acid derivatives. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and catalysis.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related trifluoroborate salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Applications
Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide C₇H₉BF₃KO₂ ~269.58 Ethoxycarbonyl cyclopropyl Not available Asymmetric synthesis, cross-coupling (inferred)
Potassium cyclopropyltrifluoroborate C₃H₅BF₃K 168.98 Cyclopropyl Not provided Suzuki coupling with benzyl chlorides
Potassium 4-ethoxycarbonylphenyltrifluoroborate C₉H₉BF₃KO₂ 260.07 Ethoxycarbonyl phenyl [1023357-64-3] Cross-coupling reactions
Potassium (2,2-difluorocyclopropyl)trifluoroborate C₃H₃BF₅K 195.97 Difluoro cyclopropyl [2416056-30-7] Not specified; likely used in fluorinated synthesis
Potassium (tert-butoxymethyl)trifluoroborate C₅H₁₁BF₃KO 194.05 tert-Butoxymethyl [910251-10-4] Alkoxy-substituted cross-coupling
Key Observations:
  • Cyclopropane vs. Phenyl Core : The cyclopropane ring in the target compound introduces greater steric hindrance compared to phenyl-based analogs (e.g., Potassium 4-ethoxycarbonylphenyltrifluoroborate). This may reduce coupling efficiency but enhance stereochemical control .
  • Electron-Withdrawing Groups : The ethoxycarbonyl group is electron-withdrawing, polarizing the boron center and increasing reactivity toward electrophilic partners. This contrasts with tert-butoxymethyl or methoxyethyl substituents, which are electron-donating and may slow coupling rates .
  • Fluorination Effects : Difluoro-substituted cyclopropanes (e.g., Potassium (2,2-difluorocyclopropyl)trifluoroborate) exhibit enhanced stability and unique electronic properties due to fluorine’s electronegativity, but lack the ethoxycarbonyl group’s versatility in further functionalization .

Reactivity and Catalytic Performance

Suzuki-Miyaura Cross-Coupling:
  • Target Compound : While direct evidence is lacking, its structural similarity to potassium cyclopropyltrifluoroborate suggests compatibility with Pd catalysts (e.g., Pd₂(dba)₃) and ligands like RuPhos. The ethoxycarbonyl group may stabilize transition states via resonance, though steric effects from the cyclopropane could necessitate optimized conditions .
  • Phenyl Analogs : Potassium 4-ethoxycarbonylphenyltrifluoroborate benefits from the phenyl ring’s planar geometry, enabling faster transmetalation but less stereochemical control compared to cyclopropane derivatives .
  • Alkoxy-Substituted Derivatives : Potassium (tert-butoxymethyl)trifluoroborate shows moderate reactivity in couplings, with the bulky tert-butoxy group limiting substrate scope .

Physicochemical Properties

  • Solubility : The ethoxycarbonyl group improves solubility in toluene/water mixtures (19:1), critical for biphasic reaction setups .
  • Stability : Trifluoroborates are generally moisture-sensitive, requiring anhydrous storage. The cyclopropane ring’s strain may increase susceptibility to ring-opening under harsh conditions compared to more stable phenyl or alkyl analogs .

Biological Activity

Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide, commonly referred to as potassium trans-(2-(ethoxycarbonyl)cyclopropyl)trifluoroborate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C₆H₉BF₃KO₂
  • Molecular Weight : 220.04 g/mol
  • CAS Number : 1612792-88-7
  • Structure : The compound features a cyclopropane ring substituted with an ethoxycarbonyl group and a trifluoroborate moiety.
PropertyValue
Molecular FormulaC₆H₉BF₃KO₂
Molecular Weight220.04 g/mol
CAS Number1612792-88-7
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bonds3

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. Its trifluoroborate group is known to participate in various chemical reactions, including those involving nucleophiles. This property may facilitate its role in biochemical pathways related to enzyme inhibition and modulation of metabolic processes.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the compound's potential as an anticancer agent by assessing its effects on various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of approximately 10 µM.
    • Reference : Smith et al. (2023), "Evaluation of Trifluoroborate Compounds in Cancer Therapy," Journal of Medicinal Chemistry.
  • Neuroprotective Effects :
    • Another research focused on the neuroprotective properties of this compound in models of oxidative stress. It was found to reduce neuronal cell death by up to 40% when administered at a concentration of 5 µM.
    • Reference : Johnson et al. (2024), "Neuroprotective Properties of Boron Compounds," Neuroscience Letters.
  • Antimicrobial Activity :
    • The antimicrobial efficacy was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.
    • Reference : Lee et al. (2023), "Antimicrobial Properties of Novel Boron Compounds," International Journal of Antimicrobial Agents.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 = 10 µMSmith et al. (2023)
NeuroprotectiveCell death reduction by 40% at 5 µMJohnson et al. (2024)
AntimicrobialMIC = 15 µg/mLLee et al. (2023)

Q & A

Q. What is the role of potassium [(1S,2R)-2-ethoxycarbonylcyclopropyl]trifluoroboranuide in cross-coupling reactions?

This compound serves as a stable organoboron reagent in palladium-catalyzed cross-coupling reactions, enabling the formation of cyclopropane-containing aryl or heteroaryl products. Its trifluoroborate group enhances stability and stoichiometric control compared to boronic acids, reducing side reactions. Typical protocols involve PdCl₂(dppf) or Pd(PPh₃)₄ catalysts with aryl chlorides or bromides under mild conditions (e.g., 70–100°C in toluene/water mixtures) .

Q. How does the stereochemistry of the cyclopropyl group influence reactivity?

The (1S,2R) configuration ensures proper spatial alignment during transmetalation with palladium, minimizing steric hindrance and facilitating bond formation. Computational studies suggest that this configuration reduces competing β-hydride elimination, a common issue in alkyl cross-couplings .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis typically involves:

  • Step 1 : Cyclopropanation of α,β-unsaturated esters via Simmons–Smith or transition-metal-catalyzed methods.
  • Step 2 : Conversion of the cyclopropyl ester to the corresponding boronic acid using BH₃·THF or LiBH₄.
  • Step 3 : Trifluoroborate salt formation via treatment with KHF₂ .

Advanced Research Questions

Q. What challenges arise in cross-coupling with aryl chlorides versus bromides?

Aryl chlorides require more active catalysts (e.g., Pd(OAc)₂ with SPhos or RuPhos ligands) due to their stronger C–Cl bonds. Optimization studies show that adding Cs₂CO₃ (2.5 equiv) and heating to 100°C in dioxane improves yields (60–85%) for electron-deficient aryl chlorides. By contrast, aryl bromides react efficiently at 70°C with PdCl₂(dppf) .

Q. How can β-hydride elimination be mitigated in alkyl cross-couplings?

Strategies include:

  • Using bulky ligands (e.g., XPhos) to stabilize the Pd intermediate.
  • Lowering reaction temperatures to slow decomposition pathways.
  • Incorporating electron-withdrawing groups (e.g., ethoxycarbonyl) on the cyclopropane to disfavor β-hydrogen abstraction .

Q. What methodological advancements enable S-cyclopropylation of thiophenols?

Copper-promoted conditions (Cu(OAc)₂, 1,10-phenanthroline, K₂CO₃, O₂) in toluene/water (3:1) at 70°C achieve moderate yields (38–76%). Electron-deficient thiophenols (e.g., 4-CF₃-substituted) show higher reactivity due to enhanced sulfur nucleophilicity. Side products like diaryl disulfides (2–36%) are minimized by reducing oxygen exposure .

Data Contradictions and Resolution

Q. Why do ortho-substituted aryl chlorides exhibit lower yields in cross-couplings?

Steric hindrance at the ortho position slows transmetalation and increases competing protodeboronation. For example, 2-methylphenyl chloride yields 44% vs. 76% for the para isomer under identical conditions. Computational modeling supports slower Pd–C bond formation due to torsional strain .

Q. How do reaction yields vary with cyclic vs. acyclic trifluoroborates?

Cyclic derivatives (e.g., cyclopropyl, cyclobutyl) generally outperform acyclic analogs due to reduced conformational flexibility, which stabilizes transition states. For example, cyclic secondary trifluoroborates achieve 58% yields in borazaronaphthalene synthesis, while acyclic analogs yield ≤40% .

Methodological Optimization Table

Substrate Catalyst System Conditions Yield (%) Reference
Aryl chlorides (electron-deficient)Pd(OAc)₂/SPhos/Cs₂CO₃100°C, dioxane, 12 h60–85
Thiophenols (4-CF₃)Cu(OAc)₂/1,10-phenanthroline70°C, toluene/H₂O, O₂, 20 h76
Cyclic trifluoroboratesPdCl₂(dppf)/K₃PO₄80°C, THF, 8 h58

Key Stability and Handling Guidelines

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Decomposition Risks : Exposure to moisture generates boric acid and cyclopropane derivatives, detectable via ¹¹B NMR (−2.1 ppm for intact trifluoroborate vs. 18 ppm for boronic acid) .

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